molecular formula C22H22F2N4O2 B2427591 N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251550-41-0

N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2427591
CAS No.: 1251550-41-0
M. Wt: 412.441
InChI Key: MHVIUXNBVAFSJP-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an indoline core, a sulfonyl group, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-6-8-27(9-7-14)21-18-4-2-3-5-19(18)28(22(30)26-21)13-20(29)25-17-11-15(23)10-16(24)12-17/h2-5,10-12,14H,6-9,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVIUXNBVAFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative. The indoline core can be introduced via a Friedel-Crafts acylation reaction, followed by sulfonylation to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core and fluorinated phenyl group serve as key sites for nucleophilic substitution:

Quinazolinone Ring Reactivity

  • The 2-oxo-1,2-dihydroquinazolin-1-yl group undergoes nucleophilic attack at the carbonyl or adjacent positions. For example, the oxygen atom at position 2 can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.

  • Substitution at the 4-position (occupied by the 4-methylpiperidin-1-yl group) is less common due to steric hindrance from the piperidine ring.

Difluorophenyl Group Reactivity

  • The 3,5-difluorophenyl substituent exhibits para-directed electrophilic substitution, though fluorine’s electron-withdrawing nature reduces reactivity. Halogen exchange (e.g., F → Cl) is feasible under metal-catalyzed conditions .

Example Reaction Pathway

Reaction Type Conditions Product
SNAr at QuinazolinoneK₂CO₃, DMF, 85°C Replacement of the oxo group with tetrazole or other nucleophiles

Hydrolysis and Condensation Reactions

The acetamide moiety and quinazolinone ring participate in hydrolysis and condensation:

Acetamide Hydrolysis

  • The –NHCOCH₃ group hydrolyzes in acidic or basic media to form the corresponding carboxylic acid (–COOH) or amine (–NH₂). For example:
     NHCOCH3H2O H+ NH2+CH3COOH\text{ NHCOCH}_3\xrightarrow{\text{H}_2\text{O H}^+}\text{ NH}_2+\text{CH}_3\text{COOH}

Quinazolinone Ring Stability

  • The 2-oxo-1,2-dihydroquinazolin-1-yl ring resists hydrolysis under mild conditions but undergoes ring-opening in concentrated HCl or H₂SO₄ at elevated temperatures.

Oxidation and Reduction Reactions

Key functional groups exhibit redox activity:

Quinazolinone Reduction

  • The carbonyl group at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming a dihydroquinazoline derivative .

Piperidine Ring Oxidation

  • The 4-methylpiperidin-1-yl group oxidizes to a pyridine derivative under strong oxidizing agents (e.g., KMnO₄) .

Electrochemical Behavior

  • Cyclic voltammetry of similar nitro-containing analogs shows reduction peaks at −500 mV (nitro group) and −1,400 mV (aromatic systems) .

Acetamide Alkylation/Acylation

  • The primary amine (from acetamide hydrolysis) reacts with alkyl halides or acyl chlorides to form secondary amines or amides .

Piperidine Functionalization

  • The 4-methylpiperidin-1-yl group undergoes:

    • N-alkylation with alkyl halides

    • Salt formation with acids (e.g., HCl)

Thermal Decomposition

  • Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing CO₂, NH₃, and fluorinated aromatic byproducts.

Photostability

  • UV irradiation induces cleavage of the C–F bond in the difluorophenyl group, forming phenolic derivatives.

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Key Products
Quinazolinone carbonylNucleophilic substitutionK₂CO₃, DMF, 85°C Tetrazole derivatives
AcetamideAcid hydrolysisHCl (6M), refluxCarboxylic acid + methylamine
4-Methylpiperidin-1-ylOxidationKMnO₄, H₂O, Δ Pyridine-N-oxide derivatives
3,5-DifluorophenylHalogen exchangeCl₂, FeCl₃, 60°C Chlorinated phenyl analogs

Mechanistic Insights

  • Quinazolinone Reactivity : The electron-deficient ring facilitates nucleophilic attack, while the piperidine group modulates steric and electronic effects .

  • Role of Fluorine : The 3,5-difluoro substituents enhance metabolic stability but reduce electrophilic substitution rates compared to non-fluorinated analogs .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a difluorophenyl moiety and a quinazoline derivative. Its molecular formula is C19H19F2N3O3C_{19}H_{19}F_2N_3O_3, and it has unique chemical properties that contribute to its biological activity. The presence of the piperidine ring enhances its interaction with biological targets, making it a candidate for drug development.

Pharmacological Applications

1. Anticancer Activity:
Research indicates that compounds similar to N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit cancer cell proliferation in various models. These compounds may act by interfering with specific signaling pathways involved in tumor growth and survival .

2. Antimicrobial Properties:
There is growing interest in the antimicrobial potential of quinazoline derivatives. Studies have shown that certain modifications can enhance their efficacy against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored further as a lead compound for developing new antimicrobial agents .

3. Neuropharmacological Effects:
Compounds with similar structural features have been investigated for their neuropharmacological effects, particularly in the context of neurodegenerative diseases. The piperidine component may facilitate interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various quinazoline derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications like those found in this compound could enhance efficacy against resistant cancer types .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, researchers synthesized several quinazoline derivatives and tested them against common bacterial strains. The study found that some compounds displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)benzene
  • 1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)pyrrole
  • 1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)quinoline

Uniqueness

What sets N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide apart from these similar compounds is its indoline core, which imparts unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

Biological Activity

N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C19H20F2N4O
  • Molecular Weight : 366.39 g/mol

Anticancer Properties

Research indicates that quinazoline derivatives, including the target compound, exhibit potent anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values around 2.09 μM and 2.08 μM respectively . The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs) which are crucial for tumor growth and survival.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of EGFR : Similar compounds have demonstrated inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers .
  • Impact on Vascular Endothelial Growth Factor (VEGF) : The compound may also inhibit VEGF receptor signaling, which is vital for angiogenesis in tumors .

Other Pharmacological Activities

Beyond anticancer effects, quinazoline derivatives have shown a range of biological activities:

  • Anticonvulsant : Some derivatives have been reported to possess anticonvulsant properties .
  • Antimicrobial : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens .

Case Studies

Several studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Study on MCF-7 Cell Line : A derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 2.09 μM. This study suggests that modifications in the quinazoline structure can enhance anticancer activity .
  • PDGF Receptor Antagonism : A series of quinazoline-based compounds were evaluated for their ability to antagonize platelet-derived growth factor receptors, showing promising results in preclinical models .
  • Inhibition Studies : Quinazoline derivatives were tested for their inhibitory effects on Aurora kinase and other RTKs, demonstrating potential as targeted cancer therapies .

Data Summary

Biological ActivityTargetIC50 ValueReference
Anticancer (MCF-7)EGFR2.09 μM
Anticancer (HepG2)EGFR2.08 μM
PDGF Receptor InhibitionPDGF-
Anticonvulsant--
AntimicrobialVarious Pathogens-

Q & A

Q. What are the critical steps and reagents involved in synthesizing N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or coupling reactions.
  • Step 2 : Introduction of the 4-methylpiperidin-1-yl group through nucleophilic substitution or Buchwald-Hartwig amination.
  • Step 3 : Acetamide linkage via coupling of the quinazolinone intermediate with N-(3,5-difluorophenyl)acetic acid derivatives using reagents like EDC/HOBt or DCC.
  • Key Reagents : Polar aprotic solvents (DMF, DMSO), bases (K₂CO₃, NaH), and coupling agents .
  • Critical Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and pH monitoring to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • X-ray Crystallography : Determines crystal structure and confirms stereochemistry (e.g., mean C–C bond length accuracy: ±0.006 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions, particularly the difluorophenyl and piperidinyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Q. How do the 3,5-difluorophenyl and 4-methylpiperidinyl substituents influence biological activity?

  • The 3,5-difluorophenyl group enhances lipophilicity and membrane permeability, potentially improving CNS penetration.
  • The 4-methylpiperidinyl moiety contributes to target binding via hydrogen bonding or π-π stacking, as seen in analogous piperidine-containing compounds with antimicrobial or kinase inhibitory activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, increasing DMF volume by 20% improved yields by 15% in similar acetamide syntheses .
  • In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Purification : Gradient chromatography (C18 columns) or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How should researchers address contradictions in structural or activity data across studies?

  • Cross-validation : Compare X-ray crystallography (e.g., R factor = 0.049 ) with computational docking studies to resolve stereochemical ambiguities.
  • Reproducibility Tests : Replicate synthesis under varying conditions (e.g., solvent polarity, base strength) to identify batch-dependent impurities affecting bioactivity .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylpiperidinyl with morpholine) and assess changes in target binding (e.g., IC₅₀ shifts in kinase assays).
  • Computational Modeling : Use molecular dynamics simulations to predict binding affinities for quinazolinone derivatives .
  • In Vitro Profiling : Test against related targets (e.g., EGFR, PARP) to identify off-target effects .

Q. How can solubility challenges in biological assays be mitigated?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability in aqueous buffers.
  • Prodrug Derivatization : Introduce phosphate or acetylated prodrug moieties to enhance aqueous solubility .

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